(2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone
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Overview
Description
(2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone typically involves the cyclization of ortho-hydroxyphenyl derivatives. One common method includes the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride, followed by reductive desulfurization . Another approach involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions and metal-free cyclization methods are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Reduction: Reductive desulfurization is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include zinc chloride, hypervalent iodine reagents, and palladium catalysts . Reaction conditions often involve elevated temperatures and specific solvents like acetonitrile and toluene .
Major Products Formed
Major products formed from these reactions include various benzofuran derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Butyl-5-chloro-1-benzofuran-3-yl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets and pathways. As a related compound of Dronedarone, it likely affects ion channels and receptors involved in cardiac rhythm regulation . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- **Substituted-arylideneam
(2-Butyl-5-nitrobenzofuran-3-yl)(4-hydroxyphenyl)methanone: This compound is similar in structure but contains a nitro group instead of a chloro group.
(2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone: This compound lacks the chloro substituent on the benzofuran ring.
Properties
CAS No. |
61472-17-1 |
---|---|
Molecular Formula |
C19H17ClO3 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
(2-butyl-5-chloro-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H17ClO3/c1-2-3-4-17-18(15-11-13(20)7-10-16(15)23-17)19(22)12-5-8-14(21)9-6-12/h5-11,21H,2-4H2,1H3 |
InChI Key |
DZDWJGHJHGVATA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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